3,3-Oxetanedimethanamine dihydrochloride

Description

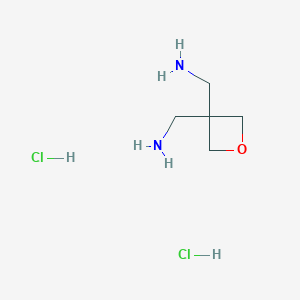

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-1-5(2-7)3-8-4-5;;/h1-4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPWYXVILDNQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3,3 Oxetanedimethanamine Dihydrochloride

Nucleophilic Reactivity of the Amine Functional Groups

The presence of two primary amine groups makes 3,3-Oxetanedimethanamine a potent binucleophile. These amine moieties readily participate in a variety of reactions, including alkylations, acylations, and condensations with electrophilic partners.

Acylation and Amidation Pathways

Acylation of the diamine moiety leads to the formation of amides. This transformation is typically achieved by reacting the diamine with acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. The resulting amides are important functional groups in many biologically active molecules. For instance, the acylation of 3-amino oxetane (B1205548) is a key step in the synthesis of various 3-amido oxetanes, which can then undergo further transformations. nih.gov

Condensation Reactions with Carbonyl Electrophiles

The primary amine groups of 3,3-Oxetanedimethanamine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines. This reaction is a cornerstone of organic chemistry and provides a pathway to a wide array of nitrogen-containing heterocycles and other complex molecules. The stability of the resulting imine and the reaction conditions can be tailored to favor the formation of the desired product.

Reactivity of the Oxetane Ring System

The oxetane ring is a four-membered heterocycle containing an oxygen atom. The inherent ring strain of approximately 106 kJ/mol makes it susceptible to ring-opening reactions, a characteristic that is both a challenge and an opportunity in synthetic chemistry. researchgate.net While this strain contributes to its reactivity, 3,3-disubstituted oxetanes generally exhibit greater stability compared to other substitution patterns. researchgate.netnih.gov

Ring-Opening Reactions

The susceptibility of the oxetane ring to cleavage is a defining feature of its reactivity. These reactions can be initiated by a variety of reagents and conditions, leading to a diverse range of functionalized products.

Under acidic conditions, the oxetane ring is prone to opening. nih.govresearchgate.net The reaction is typically initiated by the protonation of the oxygen atom, which activates the ring towards nucleophilic attack. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn In the presence of a nucleophile, the attack can occur at either of the carbon atoms adjacent to the oxygen. The presence of substituents on the ring can direct the nucleophilic attack to a specific position. For example, in unsymmetrical oxetanes, strong nucleophiles tend to attack the less sterically hindered carbon, while weaker nucleophiles in the presence of acid may attack the more substituted carbon. magtech.com.cn

Various Lewis acids, such as Sc(OTf)₃ and In(OTf)₃, have been shown to be effective catalysts for the ring-opening of oxetanes. nih.gov For instance, 3-amido oxetanes can undergo intramolecular cyclization in the presence of In(OTf)₃ to form 2-oxazolines. nih.gov This reaction proceeds through an acid-catalyzed ring-opening of the oxetane followed by an intramolecular attack of the amide oxygen. nih.gov

It is important to note that the stability of the oxetane ring is highly dependent on the substitution pattern and the reaction conditions. While 3,3-disubstituted oxetanes are generally more stable, the presence of internal nucleophiles, such as alcohol or amine functionalities, can facilitate ring-opening under acidic conditions. nih.gov

Table of Reaction Conditions for Acid-Catalyzed Ring-Opening of 3-Amido Oxetanes

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | Sc(OTf)₃ | CH₂Cl₂ | 25 | 86 |

| 2 | In(OTf)₃ | CH₂Cl₂ | 25 | 93 |

| 3 | In(OTf)₃ | Toluene | 25 | 51 |

| 4 | TsOH·H₂O | Toluene | 25 | 15 |

| 5 | HNTf₂ | Toluene | 25 | 16 |

| 6 | In(OTf)₃ | MeCN | 25 | 45 |

| 7 | In(OTf)₃ | MeOH | 25 | 60 |

| 8 | In(OTf)₃ | THF | 25 | 69 |

| 9 | In(OTf)₃ | CH₂Cl₂ | 40 | 93 (24h) |

Data sourced from a study on the synthesis of 2-oxazolines from 3-amido oxetanes. nih.gov

Nucleophile-Induced Ring-Opening Reactions

The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions due to its inherent ring strain (approximately 26 kcal/mol). beilstein-journals.org This reactivity is typically enhanced by acidic conditions which protonate the oxygen atom, making the ring more susceptible to nucleophilic attack. In the case of 3,3-Oxetanedimethanamine dihydrochloride (B599025), the presence of two primary amine groups introduces the possibility of both intermolecular and intramolecular nucleophilic reactions.

Under acidic conditions, the oxetane oxygen can be protonated, activating the ring for attack by external nucleophiles. The general stability of 3,3-disubstituted oxetanes is greater than other substitution patterns because the substituents can sterically hinder the approach of external nucleophiles to the antibonding orbitals of the C-O bonds. nih.gov However, strong nucleophiles can still induce ring-opening. For instance, the synthesis of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) from 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) proceeds via nucleophilic substitution, demonstrating that the carbon adjacent to the oxetane ring is susceptible to nucleophilic attack. wikipedia.orgwikipedia.org

It is important to consider that in 3,3-Oxetanedimethanamine dihydrochloride, the amine groups will be protonated under acidic conditions, reducing their nucleophilicity. To participate in nucleophilic ring-opening, the free base, 3,3-Oxetanedimethanamine, would likely be required. It is also plausible that even under acidic conditions, a small equilibrium concentration of the deprotonated amine could act as an internal nucleophile. Studies on other 3,3-disubstituted oxetanes with internal nucleophiles, such as alcohols or amines, have shown that they more readily undergo ring-opening under acidic conditions. nih.gov

Table 1: Expected Products from Nucleophile-Induced Ring-Opening of 3,3-Oxetanedimethanamine

| Nucleophile | Reaction Conditions | Expected Major Product(s) |

| Strong external nucleophile (e.g., R-Li, Grignard) | Aprotic solvent | 1-(Aminomethyl)-1-(nucleophile-substituted methyl)cyclopropanol (after rearrangement) or diol derivatives |

| Weak external nucleophile (e.g., H₂O, ROH) | Acidic catalysis | 3,3-Bis(aminomethyl)-1,3-propanediol |

| Internal amine (from free base) | Thermal or acid catalysis | Azetidine (B1206935) or piperazine (B1678402) derivatives via intramolecular cyclization |

Ring-Expansion Transformations

Ring-expansion reactions of oxetanes can lead to the formation of larger heterocyclic systems, such as tetrahydrofurans or other five-membered rings. sioc-journal.cn These transformations are often catalyzed by Lewis acids or transition metals and can proceed through various mechanisms, including carbocation rearrangements.

For this compound, a potential pathway for ring expansion could be initiated by the formation of a carbocation at one of the exocyclic methylene (B1212753) carbons, followed by a Wagner-Meerwein rearrangement. However, the stability of the 3,3-disubstituted oxetane ring might make such rearrangements less favorable compared to ring-opening reactions. A review on the ring expansions of oxetanes highlights various methods, including reactions with diazo compounds and metal-catalyzed cycloadditions, though specific examples with amino-substituted oxetanes are scarce. sioc-journal.cn

Thermal and Photochemical Reactivity of the Oxetane Core

The thermal stability of the oxetane ring is generally good, but at elevated temperatures, decomposition can occur. Studies on the thermal decomposition of poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) indicate that the decomposition is initiated by the loss of the side-chain functionalities, followed by the degradation of the polymer backbone. researchgate.net By analogy, the thermal decomposition of this compound would likely involve the initial reaction of the aminomethyl groups, potentially leading to crosslinking or fragmentation, followed by the decomposition of the oxetane ring at higher temperatures. A patent describing the thermolysis of a cyclic sulfurous acid ester to produce 3,3-bis-(chloromethyl)-oxetane suggests that the oxetane ring itself can be formed under thermal conditions, implying a certain degree of thermal stability. google.com

Intramolecular Cyclization Pathways Involving Both Amine and Oxetane Moieties

The presence of both nucleophilic primary amine groups and an electrophilic oxetane ring within the same molecule makes intramolecular cyclization a highly probable reaction pathway for 3,3-Oxetanedimethanamine, particularly for the free base. These reactions could lead to the formation of novel heterocyclic systems.

Upon deprotonation of the amine groups, one of the aminomethyl side chains could act as an internal nucleophile, attacking one of the oxetane ring carbons. This would result in a ring-opening cyclization, potentially forming a substituted azetidine or piperazine derivative, depending on which carbon of the oxetane is attacked and any subsequent rearrangements. Research on 3,3-disubstituted oxetanes with internal nucleophiles supports the feasibility of such intramolecular processes. nih.gov

Elucidation of Reaction Kinetics and Comprehensive Mechanistic Analysis

A comprehensive mechanistic analysis of the reactions of this compound would require detailed kinetic studies. Unfortunately, there is a lack of specific kinetic data for this compound in the existing literature.

For nucleophile-induced ring-opening, the reaction rate would be expected to depend on the concentration of the nucleophile and the substrate, as well as the acidity of the medium. The mechanism would likely involve a protonated oxetane intermediate in acidic conditions, followed by nucleophilic attack in an SN2 or SN1-like fashion, depending on the stability of the potential carbocationic intermediates.

The kinetics of thermal decomposition would likely follow complex rate laws, reflecting the multiple reaction pathways available, including reactions of the amine groups and the subsequent decomposition of the oxetane ring. researchgate.net Similarly, a mechanistic understanding of any photochemical transformations would necessitate detailed spectroscopic and quantum yield studies. nih.gov

In the absence of direct experimental data, the mechanistic pathways for the reactions of this compound can only be postulated based on the well-established principles of physical organic chemistry and the reactivity of analogous compounds.

Structural Elucidation and Conformational Analysis of 3,3 Oxetanedimethanamine Dihydrochloride and Its Derivatives

X-ray Crystallography Studies of the Compound and Related Architecturesresearchgate.netresearchgate.net

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.dehzdr.de It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. carleton.eduinflibnet.ac.in

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the exact spatial arrangement of atoms within a crystal. carleton.edu By irradiating a single crystal with monochromatic X-rays, a diffraction pattern of discrete reflections is produced. The analysis of the positions and intensities of these reflections allows for the calculation of the electron density distribution and thus the precise location of each atom in the unit cell. inflibnet.ac.in

For a compound like 3,3-Oxetanedimethanamine dihydrochloride (B599025), SC-XRD analysis would reveal the core structure of the molecule, confirming the presence and connectivity of the four-membered oxetane (B1205548) ring and the two aminomethyl side chains. The analysis would also precisely locate the two chloride counter-ions and the positions of all hydrogen atoms, particularly those on the protonated amine groups. While specific crystallographic data for the title compound is not publicly available, the table below presents plausible data based on the analysis of structurally similar compounds, such as other diamine dihydrochloride salts. researchgate.net

Table 1: Hypothetical Crystallographic Data for 3,3-Oxetanedimethanamine Dihydrochloride

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₁₄Cl₂N₂O |

| Formula Weight | 189.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 888 |

| Z (molecules/unit cell) | 4 |

Note: This data is illustrative and based on typical values for similar small organic hydrochloride salts.

In the solid state, the structure of this compound would be dominated by a robust network of hydrogen bonds. The protonation of the two primary amine groups results in the formation of ammonium (B1175870) cations (–CH₂NH₃⁺), which are strong hydrogen bond donors. These cations interact strongly with the chloride anions (Cl⁻), which are effective hydrogen bond acceptors. rsc.org

This results in the formation of numerous charge-assisted hydrogen bonds of the type N⁺–H···Cl⁻. These interactions are a primary driving force for the crystal packing, linking the cations and anions into an extended three-dimensional architecture. researchgate.net Additionally, the oxygen atom of the oxetane ring can act as a hydrogen bond acceptor (N⁺–H···O), and weaker C–H···Cl⁻ or C–H···O interactions may also be present, further stabilizing the crystal lattice. nih.govnih.gov The collective effect of these interactions is a highly organized and stable supramolecular assembly.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

While X-ray crystallography provides solid-state structure, spectroscopic techniques are essential for confirming the structure in solution and verifying the molecular formula.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is invaluable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules. nih.gov

¹H-¹H COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for example, confirming the connectivity between the methylene (B1212753) protons of the side chain (–CH₂) and the adjacent amine protons (–NH₃⁺).

¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. This would definitively link the proton signals of the oxetane ring CH₂ groups to their corresponding carbon atoms. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS would be used to determine the exact mass of the dication [C₅H₁₂N₂O]²⁺ or the monoprotonated species [C₅H₁₃N₂O]⁺, allowing for the unequivocal confirmation of its elemental composition.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2/C4 (Oxetane) | ~4.5 | ~75 | C3, C2/C4 |

| C3 (Quaternary) | - | ~40 | - |

| C5/C6 (Side Chain) | ~3.4 | ~45 | C3, C5/C6 |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Conformational Preferences and Dynamics of the Oxetane Ring and its Substituentsresearchgate.net

The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. beilstein-journals.org This puckering is a dynamic process, and the ring can invert between equivalent puckered states. The presence of bulky substituents at the C3 position, as in 3,3-Oxetanedimethanamine, significantly influences this conformation.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactionsnih.govmdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice based on the electron distribution. nih.gov The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···Cl / Cl···H | 50 - 60% | Represents the dominant N⁺–H···Cl⁻ hydrogen bonds. |

| H···H | 25 - 35% | Represents van der Waals contacts between hydrogens. mdpi.com |

| H···O / O···H | 5 - 10% | Indicates contacts with the oxetane oxygen. |

Note: These percentages are illustrative, based on analyses of similar hydrochloride salts and oxetane-containing structures. nih.govresearchgate.net

This quantitative analysis confirms the primary role of charge-assisted hydrogen bonding in the solid-state assembly of the title compound and provides a comprehensive picture of the forces governing its crystal structure. mdpi.com

Computational and Theoretical Investigations on 3,3 Oxetanedimethanamine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. For 3,3-Oxetanedimethanamine dihydrochloride (B599025), these computational methods provide a detailed understanding of its structure, electronic landscape, and spectroscopic characteristics.

Molecular Geometry Optimization and Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic properties. researchgate.netrsc.org In the study of 3,3-Oxetanedimethanamine dihydrochloride, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. mdpi.com This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The choice of functional and basis set, such as B3LYP or M06-2X with basis sets like 6-311+G(d,p) or TZVP, is crucial for obtaining reliable results. nih.gov

The electronic structure of the molecule, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and charge transfer capabilities. researchgate.net The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical stability and reactivity of the molecule. nih.gov

| Parameter | Description |

| DFT Functional | A key component of DFT that approximates the exchange-correlation energy. Common examples include B3LYP and M06-2X. nih.gov |

| Basis Set | A set of mathematical functions used to build molecular orbitals. Examples include 6-31G, cc-pVDZ, and aug-cc-pVTZ. mdpi.com |

| Geometry Optimization | A computational process to find the lowest energy arrangement of atoms in a molecule. mdpi.com |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons, often involved in electron donation. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons, often involved in electron acceptance. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating molecular stability and reactivity. nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. bohrium.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) is a significant application. idc-online.comnih.gov Various DFT functionals and basis sets can be employed to calculate these shifts, and the results can be refined using different computational models and correction schemes to improve accuracy. nih.govbohrium.comidc-online.com The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for predicting NMR chemical shifts. nih.gov

Vibrational frequencies, which correspond to the infrared (IR) spectrum of a molecule, can also be computed. These calculations help in assigning the various vibrational modes of the molecule to specific peaks in the experimental IR spectrum.

| Spectroscopic Parameter | Computational Method | Significance |

| ¹H NMR Chemical Shifts | DFT (e.g., B3LYP, M06-2X) with GIAO method. nih.gov | Provides information about the chemical environment of hydrogen atoms. |

| ¹³C NMR Chemical Shifts | DFT (e.g., B3LYP, M06-2X) with GIAO method. nih.gov | Provides information about the carbon skeleton of the molecule. |

| Vibrational Frequencies (IR) | DFT calculations. | Corresponds to the molecular vibrations and helps in identifying functional groups. |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular associations of molecules. rsc.org NCI analysis, often performed using methods like the quantum theory of atoms-in-molecules (QTAIM), allows for the visualization and characterization of these weak interactions, such as hydrogen bonds and van der Waals forces. rsc.orgnih.gov For this compound, understanding the NCI landscape is essential for predicting its crystal packing and interactions with biological targets. researchgate.net Hirshfeld surface analysis is another powerful tool used to investigate and visualize intermolecular contacts in crystalline structures. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of this compound, identifying the various shapes it can adopt and the energy barriers between them. This is particularly important for flexible molecules. These simulations also provide insights into the intermolecular interactions and the behavior of the molecule in different environments, such as in solution. nih.gov

Theoretical Prediction of Reactivity and Elucidation of Reaction Pathways

Theoretical calculations can predict the reactivity of a molecule and elucidate the mechanisms of its reactions. researchgate.netmdpi.com For this compound, this involves identifying the most likely sites for chemical reactions and calculating the energy profiles of potential reaction pathways. rsc.orgresearchgate.net This information is crucial for understanding its chemical stability and for designing new synthetic routes. mdpi.com Concepts derived from DFT, such as Fukui functions, can be used to predict the reactivity of different atomic sites within the molecule. researchgate.net

Structure-Activity Relationship (SAR) Analysis Principles Applied to Oxetane-Containing Diamines

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. collaborativedrug.comzamann-pharma.com For oxetane-containing diamines like this compound, SAR studies aim to understand how modifications to the molecular structure affect its biological function. nih.gov The oxetane (B1205548) ring is a particularly interesting structural motif as it can influence properties like solubility, metabolic stability, and the basicity of nearby amine groups. acs.org Computational studies can help in rationalizing observed SAR trends and in designing new analogs with improved activity. acs.org By systematically altering different parts of the molecule and evaluating the resulting changes in activity, researchers can identify key structural features responsible for the desired biological effect. zamann-pharma.com

Applications in Advanced Organic Synthesis and Chemical Biology Research

3,3-Oxetanedimethanamine Dihydrochloride (B599025) as a Versatile Building Block in Complex Molecule Construction

As a bifunctional building block, 3,3-Oxetanedimethanamine dihydrochloride serves as a cornerstone for the synthesis of intricate molecules. The presence of two primary amine groups on neopentyl carbons extending from a central quaternary carbon atom provides a unique spatial arrangement for further chemical elaboration. Its stability under various reaction conditions, including alkaline and weak acid environments, permits its incorporation early in synthetic sequences. utexas.edu

The diamine nature of this compound makes it an ideal precursor for the synthesis of a wide array of novel heterocyclic compounds. nih.govnih.gov The two nucleophilic amine centers can react with various bifunctional electrophiles to construct rings of different sizes and functionalities. For instance, condensation with α,ω-dicarbonyl compounds or their equivalents can lead to the formation of medium-to-large ring systems, such as seven-membered diazepanes. Similarly, reaction with phosgene (B1210022) or its surrogates can yield cyclic ureas, while reaction with dicarboxylic acids or their derivatives can produce macrocyclic diamides. These reactions leverage established methods for heterocycle formation to create new systems containing the unique oxetane (B1205548) moiety. researchgate.net

The unique structure of this compound is particularly amenable to the synthesis of complex three-dimensional structures like spirocyclic and bridged systems. Spirocyclic compounds, where two rings share a single atom, can be accessed by reacting the diamine with cyclic ketones or anhydrides, leading to the formation of spiro-heterocycles.

Bridged amine derivatives can be synthesized by linking the two amine groups with a suitable dielectrophilic reagent. This strategy creates a bicyclic system where the oxetane-containing fragment forms one of the bridges. Such scaffolds are of significant interest in drug discovery as they introduce conformational rigidity and novel spatial arrangements of functional groups. The resulting spirocyclic oxetanes can be considered remarkable analogs to frequently used fragments like morpholine, sometimes even surpassing them in their ability to improve solubility. acs.org

A primary application of this building block is the strategic incorporation of the oxetane ring into larger molecules. The oxetane moiety is not merely a passive spacer; it actively modulates the physicochemical properties of the parent molecule. utexas.eduacs.org It is often used as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities. acs.orgbeilstein-journals.org

Replacing a gem-dimethyl group with an oxetane can significantly enhance aqueous solubility and often improves metabolic stability. acs.org Furthermore, the introduction of an oxetane can induce specific conformational preferences in aliphatic chains, favoring synclinal over antiplanar arrangements. acs.org The diamine functionality of this compound provides convenient handles to covalently attach this valuable oxetane core to a wide range of molecular structures through amide bond formation, reductive amination, or other amine-based chemistries.

Principles of Rational Molecular Design Utilizing Oxetane-Based Scaffolds

The design strategy often focuses on property modulation. utexas.edu For example, in a lead optimization campaign, a metabolically labile gem-dimethyl group could be replaced by the oxetane unit from this compound to block oxidation and improve the pharmacokinetic profile. Similarly, to enhance the solubility of a lipophilic compound, the oxetane can be introduced as a polar, yet sterically compact, element. The defined three-dimensional structure of the oxetane ring provides a rigid anchor, influencing the spatial orientation of the appended substituents, which is a critical factor in optimizing interactions with biological targets. acs.org

| Molecular Shape | Serves as a 3D Scaffold | Provides a well-defined, non-planar exit vector for substituents. |

This table is interactive. Click on the headers to sort.

Strategies for Diversity-Oriented Synthesis Leveraging the Compound's Multifunctionality

Diversity-oriented synthesis (DOS) is an approach that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening. cam.ac.ukcapes.gov.br The goal is to explore chemical space broadly by creating molecules with varied skeletons and functional group arrangements from a common starting material. nih.govnih.gov this compound is an excellent substrate for DOS strategies due to its inherent multifunctionality.

A DOS strategy using this compound would start with the central building block and apply a series of divergent reactions. The two primary amine groups can be functionalized independently or simultaneously. For example, one amine could be acylated while the other is converted into a sulfonamide. Alternatively, a "build/couple/pair" strategy could be employed where the diamine is first coupled with different building blocks and then subjected to various intramolecular cyclization reactions to generate a wide range of distinct molecular scaffolds. nih.gov The oxetane ring itself can be considered a latent functional group; under specific ring-opening conditions, it can provide another layer of structural diversification. This multi-pronged approach allows for the rapid generation of a library of related yet structurally distinct compounds, maximizing the potential for discovering novel biological activity.

Table 2: Potential Diversification Reactions for DOS

| Reaction Type | Reagent Class | Resulting Functional Group / Structure |

|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary / Tertiary Amines |

| Alkylation | Alkyl Halides | Secondary / Tertiary Amines |

| Cyclization | Di-electrophiles (e.g., Diketones) | Heterocycles (e.g., Diazepanes) |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |

This table is interactive. Click on the headers to sort.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Morpholine |

Future Research Directions and Emerging Trends for 3,3 Oxetanedimethanamine Dihydrochloride

Exploration of Novel and Sustainable Synthetic Routes to Oxetanedimethanamine Scaffolds

A primary driver for the broader application of oxetane-containing compounds is the development of more efficient, scalable, and environmentally benign synthetic methods. enamine.net Current trends are moving towards greener chemistry, minimizing waste and energy consumption. ontosight.aigiiresearch.com

Key Research Thrusts:

Green Chemistry Approaches: There is a growing emphasis on sustainable methods for oxetane (B1205548) synthesis, including the use of environmentally friendly catalysts and bio-based precursors to reduce the environmental impact of production. giiresearch.com Research into enzymatic catalysis, for instance, shows promise for producing oxetane compounds with higher efficiency and reduced waste. ontosight.ai

Renewable Feedstocks: Investigators are exploring the use of abundant renewable resources as starting materials. kit.edu Carbohydrates, for example, can be fermented to produce furan (B31954) derivatives or 2,3-butanediol, which can then be functionalized into more sustainable materials. kit.edu Similarly, oleochemicals like fatty acids offer an attractive feedstock for creating monomers for new polymers. kit.edu

Novel Disconnection Strategies: Recent breakthroughs include new synthetic disconnections that allow for the creation of oxetanes from readily available starting materials. One such methodology enables the direct conversion of native sp³ alcohols into oxetanes under mild conditions, streamlining what was previously a multi-step process. acs.org This approach has been successfully applied to the late-stage functionalization of complex molecules. acs.org

Modular and Scalable Syntheses: A robust, two-step method for constructing oxetane-containing amide bioisosteres has been developed starting from the commercially available oxetan-3-one. enamine.net This practical and scalable approach utilizes the strain-release-driven reactivity of amine-benzotriazole intermediates with organometallic reagents, facilitating the synthesis of derivatives that were previously difficult to produce. enamine.net

The following table summarizes emerging sustainable synthesis strategies for oxetane scaffolds.

| Synthesis Strategy | Key Features | Potential Advantages |

| Enzymatic Catalysis | Utilizes microorganisms or isolated enzymes to catalyze reactions. ontosight.ai | Reduced waste, lower energy consumption, high selectivity. ontosight.ai |

| Renewable Feedstocks | Employs starting materials derived from sources like carbohydrates and plant oils. kit.edu | Increased sustainability, reduced reliance on fossil fuels. kit.edu |

| Alcohol C–H Functionalization | Directly converts sp³ alcohols into oxetanes in a single step. acs.org | Streamlines synthesis, applicable to complex molecules. acs.org |

| Strain-Release-Driven Modular Synthesis | Two-step, scalable method starting from oxetan-3-one. enamine.net | High modularity, access to previously difficult-to-synthesize derivatives. enamine.net |

Advanced Mechanistic Studies on Complex Reactivity Patterns of the Oxetane and Amine Functions

A deeper understanding of the reactivity of the oxetane ring and its interplay with the appended amine groups is crucial for its strategic application. The strained four-membered ring exhibits a fascinating duality: it can act as a stable motif or as a reactive intermediate prone to ring-opening. acs.orgresearchgate.net

Key Areas of Investigation:

Ring Stability and Opening: The stability of the oxetane ring is highly dependent on its substitution pattern. nih.gov 3,3-disubstituted oxetanes, like the parent scaffold of 3,3-Oxetanedimethanamine, are generally more stable because the substituents sterically hinder the approach of nucleophiles. nih.gov However, the ring can be susceptible to opening under harsh conditions, particularly with strong acids. nih.govdigitellinc.comchemrxiv.org Future studies will focus on quantifying this stability and predicting reactivity under various conditions to avoid unwanted degradation during synthesis or application. nih.govchemrxiv.org

Reactive Intermediates: Research has begun to explore the generation and synthetic utility of reactive oxetane intermediates, including carbocations, radicals, and carbanions. imperial.ac.uk For example, 3-aryloxetane carbocations have been generated and coupled with various nucleophiles to create diverse 3,3-disubstituted oxetanes. imperial.ac.uk Understanding the factors that govern the stability and reactivity of these intermediates is a key goal. imperial.ac.uk

Influence on Amine Basicity: The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov When positioned alpha to an amine, as in many oxetane-based drug candidates, it can significantly reduce the amine's basicity (pKₐH). nih.govacs.org This modulation of basicity is a critical tool for optimizing the pharmacokinetic properties of drug molecules. acs.org Advanced mechanistic studies will further elucidate the electronic communication between the oxetane and amine functionalities.

Regioselectivity of Ring-Opening: For unsymmetrically substituted oxetanes, the regioselectivity of nucleophilic ring-opening reactions is governed by a balance of steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon, while acid-catalyzed reactions with weaker nucleophiles may favor attack at the more substituted carbon. magtech.com.cn Detailed mechanistic and computational studies will continue to refine the predictive models for these reactions. researchgate.net

Synergistic Integration of Computational Modeling with Experimental Research for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the design and development of novel oxetane-based compounds. By providing insights into molecular properties and reaction mechanisms, in silico methods can guide experimental efforts, saving time and resources. nih.gov

Emerging Synergies:

Predicting Physicochemical Properties: Computational models are used to predict how the incorporation of an oxetane motif will affect key drug-like properties such as solubility, lipophilicity (LogD), metabolic stability, and pKₐ. nih.govacs.org These predictions help medicinal chemists to fine-tune molecular architectures for optimal performance. nih.gov For example, computational studies have confirmed that the oxetane ring can act as a conformational lock, rigidifying a molecule's structure, or serve as a potent hydrogen-bond acceptor. acs.org

Mechanism and Reactivity Elucidation: Quantum mechanical calculations are employed to study reaction pathways and transition states, providing a deeper understanding of oxetane reactivity. researchgate.net This is particularly valuable for studying the stability of reactive intermediates and predicting the outcomes of complex reactions, such as the regioselectivity of ring-opening. imperial.ac.ukmagtech.com.cn

Structure-Based Drug Design: In drug discovery, computational docking and molecular dynamics simulations are used to model the interaction of oxetane-containing ligands with their biological targets. nih.gov These models can guide the optimization of fragments and lead compounds, as demonstrated in the development of potent inhibitors where the oxetane motif engages in specific hydrophobic or hydrogen-bonding interactions within the protein's active site. nih.gov

Improving Predictive Models: A significant challenge is the limited availability of large, high-quality experimental datasets for oxetane-containing compounds, which hampers the accuracy of data-based predictive models. nih.gov Future efforts will focus on generating more comprehensive experimental data on medicinally relevant properties to train more robust and accurate computational tools. nih.govacs.org

Potential for Functional Material Development Incorporating Oxetane Diamine Architectures

The unique properties of oxetanes are not limited to medicinal chemistry; they also hold significant promise for the development of advanced functional materials. ontosight.ai The incorporation of the 3,3-Oxetanedimethanamine scaffold into polymers can impart desirable characteristics.

Future Applications in Materials Science:

High-Performance Polymers: Oxetane-based monomers can be used in ring-opening polymerizations to create a variety of polymers, including polyesters and cross-linked materials. acs.orgrsc.org The strain in the four-membered ring facilitates these polymerizations. acs.org Diamines derived from the oxetane scaffold can serve as curing agents or monomers for producing materials like polyamides and polyurethanes. tue.nl

3D Printing and Additive Manufacturing: A significant emerging trend is the use of oxetane-based resins in 3D printing. giiresearch.com These resins can exhibit rapid curing rates and produce strong, high-resolution printed objects, enabling the fabrication of complex geometries and functional prototypes with enhanced material properties. giiresearch.com

Liquid Crystalline Materials: Oxetane-based reactive mesogens are being explored as alternatives to traditional acrylate (B77674) monomers for creating liquid crystalline elastomers (LCEs) and networks (LCNs). tue.nl These materials offer potential advantages such as oxygen insensitivity during polymerization, reduced shrinkage, and improved alignment, making them suitable for applications in soft robotics and responsive surfaces. tue.nl

Energetic Materials: The introduction of energetic functionalities onto the oxetane scaffold, such as in 3,3-dinitratooxetane, creates new oxygen-rich monomers for energetic polymers and solid-state oxidizers. rsc.org

The table below highlights potential applications of oxetane diamine architectures in functional materials.

| Material Type | Key Oxetane Contribution | Potential Applications |

| 3D Printing Resins | Rapid curing, high strength. giiresearch.com | Additive manufacturing, rapid prototyping. giiresearch.com |

| Liquid Crystalline Elastomers | Improved polymerization and alignment properties. tue.nl | Soft robotics, responsive surfaces, photonic materials. tue.nl |

| High-Performance Polymers | Monomers for polyamides/polyurethanes, curing agents. acs.orgtue.nl | Advanced composites, coatings, adhesives. giiresearch.com |

| Energetic Polymers | High oxygen content, building block for oxidizers. rsc.org | Propellants, explosives. rsc.org |

Q & A

What are the recommended methods for synthesizing 3,3-Oxetanedimethanamine dihydrochloride in a laboratory setting?

Basic Research Question

Synthesis typically involves the reaction of oxetane derivatives with amine precursors under controlled conditions. A common approach is nucleophilic substitution using oxetane-containing substrates and ammonia derivatives in polar solvents (e.g., water or alcohols), followed by hydrochlorination with HCl gas or aqueous HCl to form the dihydrochloride salt . Key steps include:

- Reagent Preparation : Use anhydrous conditions to minimize side reactions.

- Hydrochlorination : Introduce HCl slowly to avoid exothermic reactions; monitor pH to ensure complete salt formation.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors .

Validation : Confirm product identity via H/C NMR (matching peaks for oxetane protons at δ 4.5–5.0 ppm and amine protons at δ 2.5–3.5 ppm) and FT-IR (N-H stretches at ~3200 cm) .

How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Purity assessment requires orthogonal analytical methods:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5). Purity ≥95% is indicated by a single peak with retention time consistent with standards .

- Elemental Analysis : Compare experimental C, H, N, and Cl percentages to theoretical values (C: 31.75%, H: 6.93%, N: 14.81%, Cl: 37.50%) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 189.08 (M+H) .

Note : Sigma-Aldrich explicitly states that analytical data for this compound are not provided, necessitating independent validation .

What strategies are employed to investigate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Stability studies should assess degradation kinetics and byproducts:

- pH Stability : Prepare solutions in buffers (pH 1–12) and incubate at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs). Acidic conditions (pH <3) may hydrolyze the oxetane ring, while alkaline conditions (pH >9) could deprotonate the amine .

- Thermal Stability : Use TGA/DSC to determine decomposition temperature. Store samples at -20°C, 4°C, and 25°C for 1–6 months; quantify remaining compound via LC-MS .

- Light Sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation products using high-resolution MS .

Data Interpretation : Compare Arrhenius plots to predict shelf-life under standard storage conditions .

How can contradictions in biological activity data between different studies using this compound be resolved?

Advanced Research Question

Discrepancies often arise from variability in experimental design or compound handling:

- Batch Variability : Compare Certificates of Analysis (CoA) for salt stoichiometry, residual solvents, and heavy metals. Use elemental analysis to verify dihydrochloride consistency .

- Biological Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Replicate studies with independent syntheses .

- Metabolic Interference : Test for off-target effects using kinase profiling panels or metabolomics to identify unintended pathways affected by the compound .

Case Study : If one study reports neurotoxicity while another does not, evaluate differences in blood-brain barrier permeability models or metabolite screening protocols .

What safety protocols are critical when handling this compound in vitro?

Basic Research Question

The compound has acute oral toxicity (Hazard Statement H302) and requires:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and solubilization .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Consideration : Chronic exposure risks are unknown; follow ALARA principles and monitor for amine-related sensitization using workplace air sampling .

How does the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The strained oxetane ring (bond angle ~90°) enhances reactivity:

- Kinetic Studies : Compare reaction rates with non-cyclic analogues using F NMR (if fluorinated derivatives are synthesized). The ring-opening transition state is stabilized by partial conjugation with the amine group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict regioselectivity in ring-opening reactions, guiding synthetic modifications .

Application : This reactivity is exploited in prodrug designs, where the oxetane acts as a biodegradable linker .

What are the methodological challenges in quantifying this compound in biological matrices?

Advanced Research Question

Challenges include matrix interference and low analyte concentrations:

- Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) to isolate the compound from plasma or tissue homogenates .

- LC-MS/MS Optimization : Employ a hydrophilic interaction liquid chromatography (HILIC) column for retention. Monitor transitions m/z 189.08 → 96.05 (primary) and 189.08 → 58.05 (confirmatory) .

- Validation : Meet FDA guidelines for LLOQ (≥5 ng/mL), accuracy (85–115%), and precision (RSD <15%) .

How can researchers address discrepancies in reported solubility values for this compound?

Basic Research Question

Solubility varies with solvent polarity and temperature:

- Experimental Protocol : Shake excess compound in solvents (water, DMSO, ethanol) at 25°C for 24 hrs; filter and quantify supernatant via UV-Vis (λ = 210 nm) .

- Data Normalization : Report solubility in mg/mL ± SD (n=3), noting pH and ionic strength. For example, solubility in water is ~50 mg/mL but decreases in PBS due to salting-out effects .

Advanced Insight : Molecular dynamics simulations can predict solubility parameters by calculating Hansen solubility spheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.